molecular formula C12H16O B2818051 3-Tert-butyl-4-methylbenzaldehyde CAS No. 1289169-79-4

3-Tert-butyl-4-methylbenzaldehyde

Cat. No.: B2818051
CAS No.: 1289169-79-4
M. Wt: 176.259
InChI Key: ODMPNVGJYIEKLM-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-methylbenzaldehyde is an organic compound that belongs to the chemical class of aldehydes. It has the molecular formula C12H16O and a molecular weight of 176.259 g/mol. This compound is characterized by a tert-butyl group and a methyl group attached to a benzaldehyde core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Tert-butyl-4-methylbenzaldehyde can be synthesized through the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . This method ensures the selective formation of the aldehyde group while maintaining the integrity of the tert-butyl and methyl substituents.

Industrial Production Methods

Industrial production of this compound typically involves similar oxidation processes, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: 3-Tert-butyl-4-methylbenzoic acid.

    Reduction: 3-Tert-butyl-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Tert-butyl-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-methylbenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in aldol condensations, and undergo nucleophilic additions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzaldehyde: Similar structure but lacks the methyl group.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains additional tert-butyl and hydroxyl groups.

Uniqueness

3-Tert-butyl-4-methylbenzaldehyde is unique due to the presence of both tert-butyl and methyl groups on the benzaldehyde core. This combination of substituents imparts distinct steric and electronic properties, making it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

3-tert-butyl-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-5-6-10(8-13)7-11(9)12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMPNVGJYIEKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289169-79-4
Record name 3-tert-butyl-4-methylbenzaldehyde
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